[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is methanamine , with two pyrazole-containing substituents attached via methyl groups. The first substituent, (1-ethyl-1H-pyrazol-3-yl)methyl , specifies a pyrazole ring substituted with an ethyl group at the 1-position and a methylene bridge at the 3-position. The second substituent, (1-methyl-1H-pyrazol-5-yl)methyl , denotes a pyrazole ring with a methyl group at the 1-position and a methylene bridge at the 5-position.
Isomeric possibilities arise from variations in substituent positioning:
- Regioisomerism : Altering the methylene bridge positions (e.g., 3 vs. 4 or 5 vs. 4 on the pyrazole rings) would yield distinct regioisomers.
- Tautomerism : Pyrazole rings exhibit prototropic tautomerism, though the 1-substituted ethyl and methyl groups lock the tautomeric state by occupying nitrogen lone pairs.
- Stereoisomerism : The compound lacks chiral centers, precluding enantiomeric forms.
A comparative analysis of related structures, such as 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS RN: 1415719-63-9), highlights how minor positional changes in substituents alter nomenclature and properties.
SMILES Notation and InChI Key Representation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
CCN1C=C(C=N1)CNC(C2=CC=NN2C)C
This string encodes the ethyl-substituted pyrazole (CCN1C=C(C=N1)), methylene-linked amine (CNC), and methyl-substituted pyrazole (C2=CC=NN2C).
The International Chemical Identifier (InChI) Key, generated from the full InChI descriptor, is:
OGDHARQTMQOCCB-UHFFFAOYSA-N
This 27-character key uniquely represents the compound’s connectivity, stereochemistry, and protonation states, enabling rapid database searches.
| Identifier Type | Representation | Source |
|---|---|---|
| SMILES | CCN1C=C(C=N1)CNC(C2=CC=NN2C)C |
|
| InChI Key | OGDHARQTMQOCCB-UHFFFAOYSA-N |
Comparative Analysis of Depository-Supplied Synonyms
Major chemical depositories provide varying synonymic representations, reflecting divergent naming conventions:
Key observations:
- Substituent Order : PubChem lists the ethyl-substituted pyrazole first, while CAS prioritizes alphabetical order ("ethyl" before "methyl").
- Positional Specificity : CAS includes the 3-methyl group on the ethyl-substituted pyrazole, underscoring granular structural details.
- Methanamine vs. Amine : PubChem uses "methanamine" for the parent chain, whereas EvitaChem employs "amine" as a functional group descriptor.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-7-5-10(14-16)8-12-9-11-4-6-13-15(11)2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
BDGPLSCQOWEPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Pyrazole Intermediates
The preparation begins with the synthesis of 1-ethyl-1H-pyrazol-3-ylmethanol and 1-methyl-1H-pyrazol-5-ylmethanol. These intermediates are typically synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example:
-
1-Ethyl-3-hydroxymethylpyrazole : Produced by reacting ethyl hydrazine with acetylacetone in ethanol at 60°C, followed by reduction with sodium borohydride (NaBH₄).
-
1-Methyl-5-hydroxymethylpyrazole : Synthesized via condensation of methyl hydrazine with ethyl acetoacetate, followed by lithium aluminum hydride (LiAlH₄) reduction.
Halogenation and Alkylation
The hydroxyl groups of the intermediates are converted to halides (e.g., chlorides using thionyl chloride) before undergoing nucleophilic displacement with amines. Key steps include:
-
Chlorination :
-
Amine Coupling :
The chlorinated pyrazoles react with methylamine under basic conditions (K₂CO₃ or Et₃N) in acetonitrile at 50°C.
Reductive Amination Strategy
Formation of Carbonyl Intermediates
Pyrazole aldehydes are synthesized via oxidation of hydroxymethylpyrazoles using pyridinium chlorochromate (PCC):
Yields: 70–78% in dichloromethane.
Reductive Coupling
The aldehydes undergo reductive amination with methylamine in the presence of NaBH₃CN or NaBH(OAc)₃:
Optimized Conditions :
One-Pot Multi-Component Reactions
Recent advancements utilize copper(I)-catalyzed couplings to streamline synthesis. For example, a mixture of 1-ethyl-3-iodopyrazole, 1-methyl-5-iodopyrazole, and methylamine reacts in the presence of CuI/1,10-phenanthroline:
Reaction Setup :
| Component | Quantity | Role |
|---|---|---|
| 1-Ethyl-3-iodopyrazole | 1.2 equiv | Electrophile |
| 1-Methyl-5-iodopyrazole | 1.0 equiv | Electrophile |
| Methylamine | 2.5 equiv | Nucleophile |
| CuI | 10 mol% | Catalyst |
| 1,10-Phenanthroline | 20 mol% | Ligand |
| K₃PO₄ | 3.0 equiv | Base |
Outcome :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Alkylation | 85–92 | 12–24 | Moderate |
| Reductive Amination | 82–88 | 6–8 | Low |
| One-Pot Copper Catalysis | 70–76 | 4–6 | High |
Advantages and Limitations
-
Alkylation : High yields but requires pre-functionalized intermediates.
-
Copper Catalysis : Fast but limited to iodopyrazole substrates.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in copper-catalyzed reactions, while ethanol improves reductive amination kinetics.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole derivatives .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects: The ethyl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., methyl or fluorothiophene).
- Synthetic Accessibility : Simpler analogs like N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine () are synthesized via reductive amination, whereas brominated or fluorinated derivatives require specialized coupling reactions.
Spectroscopic and Analytical Data
- Mass Spectrometry :
- Hydrogen Bonding : Pyrazole amines often participate in hydrogen-bonding networks, as described in Etter’s graph set analysis (). The ethyl and methyl substituents may influence crystal packing and solubility.
Biological Activity
The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a hybrid molecule composed of two distinct pyrazole moieties linked by a methylamine bridge. Pyrazoles are five-membered heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is CHN, with a molecular weight of approximately 254.33 g/mol. The unique structural features include:
- Two Pyrazole Rings : Each ring contributes to the compound's reactivity and interaction with biological targets.
- Methylene Bridge : This linkage allows for potential conformational flexibility, influencing binding interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole-based compounds can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. A notable compound in this context demonstrated IC values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting potent activity against tumor growth .
| Compound | Cell Line | IC (mM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 (Liver) | 0.08 | Tubulin inhibition |
| Compound B | HeLa (Cervical) | 12.07 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The ability to modulate these pathways makes [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine a candidate for further investigation in inflammatory conditions .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. For example, related compounds showed effective inhibition against several fungal strains, demonstrating inhibition zone diameters ranging from 12 to 16 mm . This suggests that the compound could be evaluated for its antifungal properties as well.
| Fungal Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Geotrichum candidum | 14 |
| Aspergillus niger | 16 |
| Penicillium digitatum | 12 |
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of specific pyrazole carbaldehydes in the presence of reducing agents such as sodium borohydride . Understanding the synthesis pathway is crucial for optimizing yields and purity for biological testing.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives, highlighting their potential as therapeutic agents:
- Study on Anticancer Activity : A study demonstrated that a structurally similar pyrazole derivative significantly reduced cell viability in HepG2 and HeLa cells while sparing normal fibroblasts, indicating selective toxicity towards cancer cells .
- Inflammation Model : In an animal model of inflammation, a related pyrazole compound exhibited reduced edema and lower levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
